

Thioildenafil and its Structural Context

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Compound Focus: Thioildenafil

CAS No.: 856190-47-1

Cat. No.: S870909

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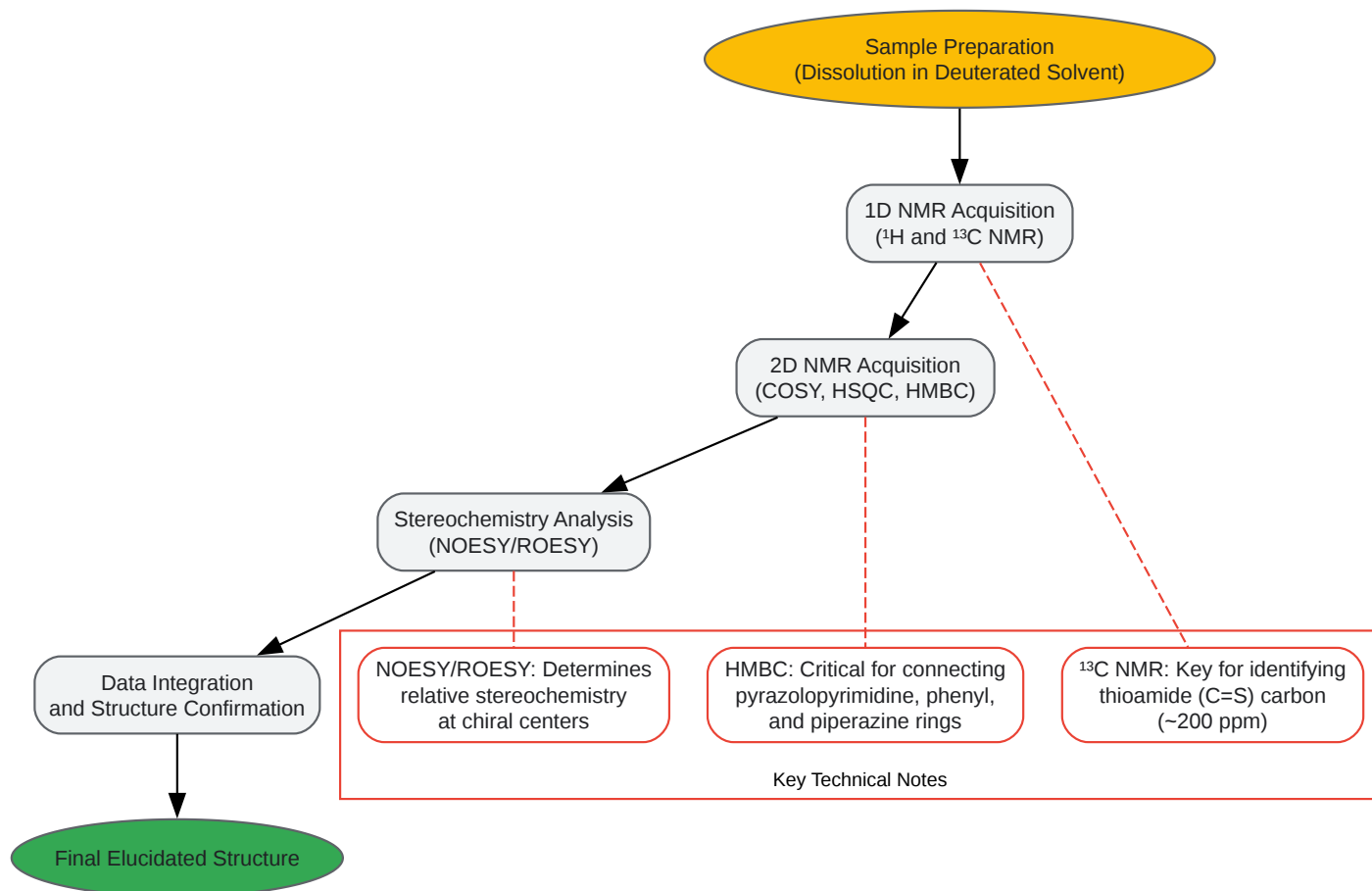
Thioildenafil is a thioketone analog of sildenafil, often identified as an adulterant in herbal supplements and "lifestyle" products [1]. Its core structure is based on a heterocyclic system, and the key modification is the replacement of an oxygen atom with a sulfur atom, which influences its electronic structure and, consequently, its NMR parameters [1].

The table below summarizes the key identifiers for **thioildenafil**:

Property	Description
IUPAC Name	(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]
CAS Number	856190-47-1 [1]
Molecular Formula	C ₂₃ H ₃₂ N ₆ O ₃ S ₂ [1]
Molecular Weight	504.67 g/mol [1]
Primary Adulteration Context	Herbal aphrodisiacs and dietary supplements for erectile dysfunction [1]

NMR Elucidation Strategy for Thioildenafil

While a full spectral assignment from the search results is not available, the general NMR workflow for elucidating a structure like **thioaildenafil** is well-established. The following diagram outlines the key steps, from sample preparation to final structure confirmation, integrating the specific techniques that would be used.



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*NMR structure elucidation workflow for **thioaildenafil***

Detailed NMR Methodology

The workflow involves several stages of analysis, each providing different structural information [2]:

- **Sample Preparation:** The sample is typically dissolved in a deuterated solvent like DMSO-d6 or CDCl3. High purity is essential to avoid interfering signals.
- **1D NMR Acquisition:** This provides the foundational data.
 - **¹H NMR:** Reveals the number and type of hydrogen environments, integration (number of H atoms), and splitting patterns (J-coupling) from neighboring protons [2].
 - **¹³C NMR (with DEPT):** Shows distinct carbon environments. The DEPT experiment distinguishes between CH₃, CH₂, CH, and quaternary carbon atoms. A critical feature is the **thioamide (C=S) carbon**, which is expected to resonate around **200 ppm**, a distinct downfield shift compared to a typical amide carbonyl [2] [1].
- **2D NMR Acquisition:** This is crucial for establishing atom-to-atom connectivity.
 - **COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together proton networks [2].
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates a proton directly to the carbon it is bonded to. This is invaluable for assigning the carbon framework [2].
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Detects long-range couplings between protons and carbons over 2-3 bonds. This experiment is **essential for linking the different ring systems** (pyrazolopyrimidine, phenyl, and piperazine) by showing correlations across the sulfonyl and ether linkages [2].
- **Stereochemistry Analysis:**
 - **NOESY/ROESY:** These experiments detect through-space interactions between protons. They are used to determine the relative configuration at the chiral centers in the piperazine ring ((3R,5S)-rel) and to define the spatial orientation of substituents [2].

Application in Adulterant Detection

The technical literature confirms that NMR is a powerful tool for identifying **thioildenafil** in complex mixtures. Here's how it is applied in practice:

- **Direct Analysis of Mixtures:** NMR can be used directly to analyze herbal matrices without pre-separation, as it can differentiate isomeric impurities and structurally similar compounds that might be missed by LC-MS alone [2].
- **Orthogonal Technique:** NMR is often used alongside Mass Spectrometry (MS). While MS excels at detection sensitivity, NMR provides superior structural detail and stereochemical information, making the techniques highly complementary [2] [3]. The table below compares these techniques in the context of analyzing such compounds [2]:

Feature	NMR	MS
Structural Detail	Full molecular framework, stereochemistry, dynamics	Molecular weight, fragmentation pattern
Stereochemistry	Excellent (via NOESY/ROESY)	Limited
Quantification	Accurate without external standards	Requires standards or internal calibrants
Impurity Identification	High sensitivity to positional and structural isomers	Sensitive to low-level impurities
Sample	Non-destructive	Destructive

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References

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